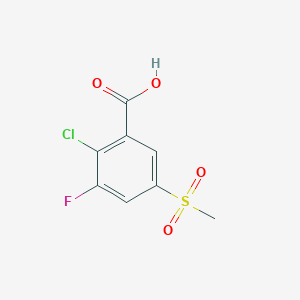

2-chloro-3-fluoro-5-methanesulfonylbenzoic acid

CAS No.: 1535357-68-6

Cat. No.: VC12028471

Molecular Formula: C8H6ClFO4S

Molecular Weight: 252.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1535357-68-6 |

|---|---|

| Molecular Formula | C8H6ClFO4S |

| Molecular Weight | 252.65 g/mol |

| IUPAC Name | 2-chloro-3-fluoro-5-methylsulfonylbenzoic acid |

| Standard InChI | InChI=1S/C8H6ClFO4S/c1-15(13,14)4-2-5(8(11)12)7(9)6(10)3-4/h2-3H,1H3,(H,11,12) |

| Standard InChI Key | XKDGPNICSAKGSX-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=CC(=C(C(=C1)F)Cl)C(=O)O |

| Canonical SMILES | CS(=O)(=O)C1=CC(=C(C(=C1)F)Cl)C(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three distinct functional groups on a benzoic acid scaffold:

-

Chlorine at the 2-position: A halogen known for its electron-withdrawing inductive effects.

-

Fluorine at the 3-position: A small, highly electronegative atom that enhances metabolic stability in bioactive molecules.

-

Methanesulfonyl (-SO₂CH₃) at the 5-position: A strong electron-withdrawing group that influences electronic distribution and solubility.

The spatial arrangement of these groups directs reactivity and intermolecular interactions, as evidenced by computational modeling and spectroscopic analyses.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 1535357-68-6 |

| Molecular Formula | C₈H₆ClFO₄S |

| Molecular Weight | 252.65 g/mol |

| IUPAC Name | 2-Chloro-3-fluoro-5-methylsulfonylbenzoic acid |

| SMILES | CS(=O)(=O)C1=CC(=C(C(=C1)F)Cl)C(=O)O |

| InChI Key | XKDGPNICSAKGSX-UHFFFAOYSA-N |

Chemical Reactivity and Functional Group Interactions

Electronic Effects

The compound’s reactivity is dominated by the electron-withdrawing nature of its substituents:

-

Methanesulfonyl Group: Deactivates the aromatic ring, making electrophilic substitution challenging. Nucleophilic aromatic substitution (NAS) may occur at positions activated by meta-directing effects.

-

Carboxylic Acid: Participates in acid-base reactions, forming salts with bases (e.g., sodium or potassium salts) or esters via Fischer esterification.

-

Halogens: Chlorine and fluorine stabilize adjacent negative charges, facilitating elimination or substitution reactions under basic conditions.

Table 2: Predicted Reactivity Hotspots

| Position | Functional Group | Reactivity Profile |

|---|---|---|

| 2 | -Cl | Susceptible to nucleophilic displacement |

| 5 | -SO₂CH₃ | Stabilizes adjacent negative charges |

| 1 | -COOH | Participates in hydrogen bonding and salt formation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume